![molecular formula C8H7N B1599672 7H-Cyclopenta[b]pyridine CAS No. 270-92-8](/img/structure/B1599672.png)

7H-Cyclopenta[b]pyridine

Vue d'ensemble

Description

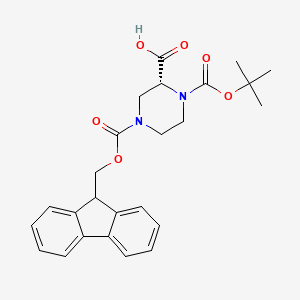

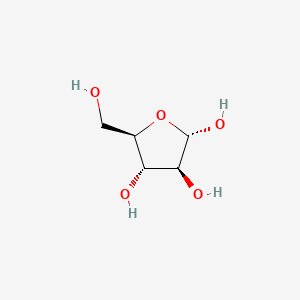

7H-Cyclopenta[b]pyridine is a heterocyclic compound with the molecular formula C8H7N . Its average mass is approximately 117.15 Da . This intriguing molecule combines a pyridine ring with a cyclopentene moiety, resulting in a unique structure.

Synthesis Analysis

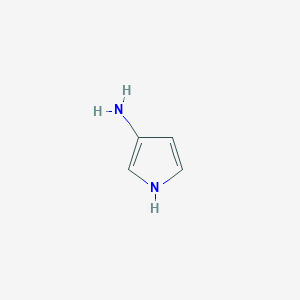

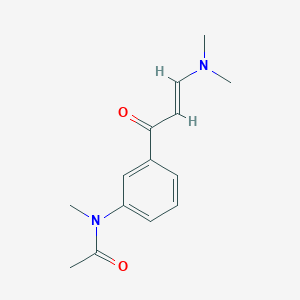

The synthesis of 7H-Cyclopenta[b]pyridine involves several methods. One notable approach is the multicomponent condensation of malononitrile, hydrogen sulfide, aldehydes, 1-(cyclopent-1-en-1-yl)pyrrolidine, and alkylating agents. This multicomponent reaction leads to the formation of 6,7-dihydro-5H-cyclopenta[b]pyridine derivatives .

Molecular Structure Analysis

The molecular structure of 7H-Cyclopenta[b]pyridine consists of a cyclopentene ring fused with a pyridine ring . The presence of nitrogen in the pyridine portion imparts unique properties to this compound. The IR spectrum reveals characteristic peaks, including 2218 cm-1 corresponding to the C≡N bond. The 1H NMR spectrum displays signals for various protons, while the 13C NMR spectrum provides information about carbon environments .

Applications De Recherche Scientifique

Pharmaceutical and Antimicrobial Research

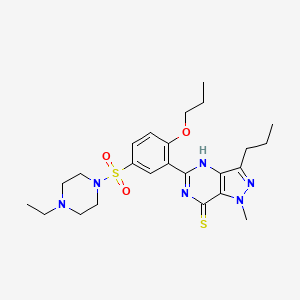

7H-Cyclopenta[b]pyridine and its derivatives are utilized extensively in pharmaceutical research. For instance, 6,7-Dihydro-5H-cyclopenta[b] pyridine is used in the development of pharmaceuticals, bactericides, and antimicrobials. Its relevance has increased due to its use as a side-chain in the production of the fourth-generation antibiotic Cefpirome (Fu Chun, 2007). Additionally, novel pyrazolo[3,4-b]pyridine derivatives have been synthesized and evaluated for their potential as c-Met inhibitors, showing promising results in enzyme assays and cell inhibition tests (Liu et al., 2016).

Polymer Chemistry

In the field of polymer chemistry, strained imino-cyclopenta[b]pyridines have been synthesized and used as precatalysts for creating highly branched unsaturated polyethylenes. This has opened new avenues for the synthesis of polymers with unique properties (Zhang et al., 2017).

Antitumor Agents

7H-Cyclopenta[b]pyridine derivatives have also been explored for their potential in cancer treatment. For instance, various 7H-pyridocarbazole dimers have been prepared and shown to interact more markedly with DNA than their monomer counterparts, suggesting potential as antitumor agents (Pélaprat et al., 1980).

Synthesis of Novel Compounds

The versatility of 7H-Cyclopenta[b]pyridine is further demonstrated in its use for synthesizing various novel compounds. A notable example is the synthesis of 7-substituted 3,4a-dimethyl-4a,5a,8a,8b-tetrahydro-6H-pyrrolo[3',4':4,5]furo[3,2-b]pyridine-6,8(7H)-diones, which have shown strong efficacy against parasitic nematodes (Jeschke et al., 2005).

Antimicrobial Activity

Compounds derived from 7H-Cyclopenta[b]pyridine have also displayed antimicrobial activities. For example, a new cyclopentanopyridine alkaloid isolated from a fungal strain showed antimicrobial activity against Enterobacter aerogenes (Peng et al., 2011).

Propriétés

IUPAC Name |

7H-cyclopenta[b]pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7N/c1-3-7-4-2-6-9-8(7)5-1/h1-4,6H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SKIWQMKCRFFHDH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C=CC2=C1N=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40464980 | |

| Record name | 7H-Cyclopenta[b]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40464980 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

117.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7H-Cyclopenta[b]pyridine | |

CAS RN |

270-92-8 | |

| Record name | 7H-Cyclopenta[b]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40464980 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

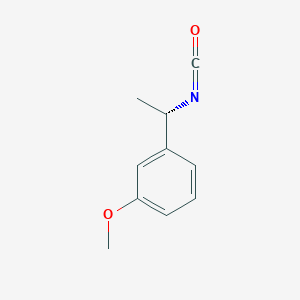

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![11-(Piperazin-1-yl)dibenzo[b,f][1,4]oxazepine](/img/structure/B1599593.png)